molecular formula C11H12ClNO2 B14864145 N-(3-Acetyl-5-(chloromethyl)phenyl)acetamide

N-(3-Acetyl-5-(chloromethyl)phenyl)acetamide

Cat. No.: B14864145
M. Wt: 225.67 g/mol
InChI Key: DNILCOYRXXCFJG-UHFFFAOYSA-N
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Description

N-(3-Acetyl-5-(chloromethyl)phenyl)acetamide: is an organic compound with a complex structure that includes both acetyl and chloromethyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetyl-5-(chloromethyl)phenyl)acetamide typically involves multiple steps. One common method starts with the chloromethylation of a phenyl ring, followed by acetylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

    Chloromethylation: The phenyl ring is chloromethylated using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

    Acetylation: The chloromethylated intermediate is then acetylated using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetyl-5-(chloromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of amides or thioethers.

Scientific Research Applications

N-(3-Acetyl-5-(chloromethyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of N-(3-Acetyl-5-(chloromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The acetyl and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)acetamide: Similar structure but lacks the acetyl group.

    N-(3-Acetylphenyl)acetamide: Similar structure but lacks the chloromethyl group.

    N-(3-Acetyl-5-methylphenyl)acetamide: Similar structure but has a methyl group instead of a chloromethyl group.

Uniqueness

N-(3-Acetyl-5-(chloromethyl)phenyl)acetamide is unique due to the presence of both acetyl and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

N-[3-acetyl-5-(chloromethyl)phenyl]acetamide

InChI

InChI=1S/C11H12ClNO2/c1-7(14)10-3-9(6-12)4-11(5-10)13-8(2)15/h3-5H,6H2,1-2H3,(H,13,15)

InChI Key

DNILCOYRXXCFJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)CCl)NC(=O)C

Origin of Product

United States

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